![molecular formula C15H11ClN2O4S2 B6140269 (5Z)-5-[(4-chlorophenyl)methylidene]-3-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)ethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B6140269.png)
(5Z)-5-[(4-chlorophenyl)methylidene]-3-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)ethyl]-1,3-thiazolidine-2,4-dione
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Overview
Description
(5Z)-5-[(4-chlorophenyl)methylidene]-3-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)ethyl]-1,3-thiazolidine-2,4-dione is a complex organic compound with potential applications in various scientific fields. This compound features a thiazolidine-2,4-dione core, which is known for its biological activity and versatility in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-[(4-chlorophenyl)methylidene]-3-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)ethyl]-1,3-thiazolidine-2,4-dione typically involves the Knoevenagel condensation reaction. This reaction is performed between a thiazolidine-2,4-dione derivative and an aldehyde, such as 4-chlorobenzaldehyde, under basic conditions. The reaction is usually carried out in the presence of a base like piperidine or pyridine, and the solvent can be ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-[(4-chlorophenyl)methylidene]-3-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)ethyl]-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiazolidine derivatives.
Scientific Research Applications
(5Z)-5-[(4-chlorophenyl)methylidene]-3-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)ethyl]-1,3-thiazolidine-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of (5Z)-5-[(4-chlorophenyl)methylidene]-3-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)ethyl]-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to changes in cellular pathways and biological processes, contributing to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Bis(2-ethylhexyl) terephthalate: Used as a plasticizer with similar structural features.
Cetylpyridinium chloride and domiphen bromide: Structurally similar compounds with antimicrobial properties.
Uniqueness
What sets (5Z)-5-[(4-chlorophenyl)methylidene]-3-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)ethyl]-1,3-thiazolidine-2,4-dione apart is its unique combination of a thiazolidine-2,4-dione core with a chlorophenyl group. This structure imparts specific chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
(5Z)-5-[(4-chlorophenyl)methylidene]-3-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)ethyl]-1,3-thiazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O4S2/c16-10-3-1-9(2-4-10)7-11-13(20)18(15(22)24-11)6-5-17-12(19)8-23-14(17)21/h1-4,7H,5-6,8H2/b11-7- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRPYYIPLSGVCGO-XFFZJAGNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)S1)CCN2C(=O)C(=CC3=CC=C(C=C3)Cl)SC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=O)N(C(=O)S1)CCN2C(=O)/C(=C/C3=CC=C(C=C3)Cl)/SC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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